molecular formula C9H16N2O B11916040 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one CAS No. 80351-05-9

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one

Cat. No.: B11916040
CAS No.: 80351-05-9
M. Wt: 168.24 g/mol
InChI Key: PMBAKUMWZLAPOB-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one is an organic compound that features a unique diazetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclohexylamine with a suitable diazotizing agent, followed by cyclization to form the diazetidinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the diazetidinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted diazetidinones depending on the nucleophile used.

Scientific Research Applications

1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-Methylcyclohexene: A related compound with a similar cyclohexyl structure but lacking the diazetidinone ring.

    1-Methylcyclohexanol: Another related compound with a hydroxyl group instead of the diazetidinone ring.

Uniqueness: 1-(1-Methylcyclohexyl)-1,2-diazetidin-3-one is unique due to its diazetidinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

80351-05-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(1-methylcyclohexyl)diazetidin-3-one

InChI

InChI=1S/C9H16N2O/c1-9(5-3-2-4-6-9)11-7-8(12)10-11/h2-7H2,1H3,(H,10,12)

InChI Key

PMBAKUMWZLAPOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)N2CC(=O)N2

Origin of Product

United States

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